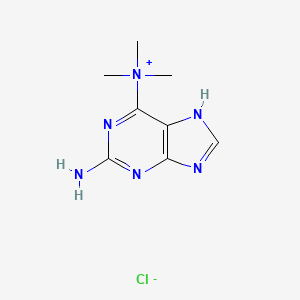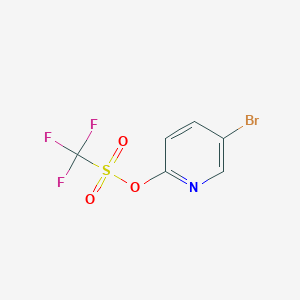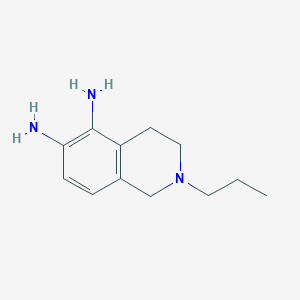
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride is a useful research compound. Its molecular formula is C8H13ClN6 and its molecular weight is 228.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups[][1].
Major Products Formed
Aplicaciones Científicas De Investigación
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other purine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a tool in molecular biology research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products[][1].
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopurine: A closely related compound with similar chemical properties but lacking the trimethylammonium group.
6-Methylaminopurine: Another related compound with a methyl group instead of the trimethylammonium group.
Propiedades
Fórmula molecular |
C8H13ClN6 |
|---|---|
Peso molecular |
228.68 g/mol |
Nombre IUPAC |
(2-amino-7H-purin-6-yl)-trimethylazanium;chloride |
InChI |
InChI=1S/C8H13N6.ClH/c1-14(2,3)7-5-6(11-4-10-5)12-8(9)13-7;/h4H,1-3H3,(H3,9,10,11,12,13);1H/q+1;/p-1 |
Clave InChI |
XMVOEDCIKAXDHL-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=NC(=NC2=C1NC=N2)N.[Cl-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-[2-(2-quinolylamino)ethyl]carbamate](/img/structure/B8447751.png)





![1-Methyl-5-[3-(N-ethylamino)propylthio]-1,2,3,4-tetrazole](/img/structure/B8447779.png)
![1,6-Naphthyridin-5(6H)-one, 7-[3-fluoro-4-(trifluoromethoxy)phenyl]-](/img/structure/B8447784.png)

![3-[(2-Bromobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8447794.png)

